PEAQX tetrasodium salt
Description
Contextualization within N-methyl-D-aspartate (NMDA) Receptor Antagonism Paradigms
PEAQX tetrasodium (B8768297) salt is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. rndsystems.combocsci.com NMDA receptors are crucial ionotropic glutamate (B1630785) receptors in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. mdpi.com However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. mdpi.com
The NMDA receptor is a heteromeric complex typically composed of two GluN1 subunits and two GluN2 subunits. mdpi.com There are four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), and the subunit composition of the NMDA receptor dictates its physiological and pharmacological properties. This subunit diversity has led to the development of subunit-selective antagonists to dissect the specific roles of different NMDA receptor subtypes in both normal brain function and disease states.
PEAQX tetrasodium salt is particularly noted for its selectivity for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit. rndsystems.combio-techne.com This selectivity allows researchers to investigate the specific functions of GluN2A-containing NMDA receptors. While initially reported to have a 100-fold selectivity for GluN2A over GluN2B, further detailed studies have indicated a more modest, yet significant, 5-fold difference in affinity. wikipedia.org This compound is also known by its synonym, NVP-AAM077. medchemexpress.comsigmaaldrich.commanchester.ac.uk
Historical Trajectory of this compound Discovery and Initial Academic Characterization
The development of this compound arose from the quest for subtype-selective NMDA receptor antagonists. In 2002, a study by Auberson et al. described a series of 5-phosphonomethylquinoxalinediones, including the compound that would become known as PEAQX. rndsystems.commedchemexpress.com This research detailed the chemical synthesis and initial pharmacological characterization, highlighting its preference for human NMDA receptors composed of the 1A/2A subunits over the 1A/2B subunit composition. rndsystems.commedchemexpress.com This initial work laid the foundation for its use as a selective pharmacological tool. Subsequent research further characterized its anticonvulsant properties in animal models. rndsystems.combio-techne.commdpi.com
Significance of this compound as a Selective Pharmacological Probe in Excitatory Neurotransmission Research
The selectivity of this compound for GluN2A-containing NMDA receptors makes it an invaluable tool for researchers investigating the intricacies of excitatory neurotransmission. amazonaws.comnih.gov By selectively blocking GluN2A-containing receptors, scientists can elucidate the specific contributions of this receptor subtype to various physiological and pathological processes. nih.govresearchgate.net
For instance, PEAQX has been utilized in studies to differentiate the roles of GluN2A and GluN2B subunits in synaptic events. researchgate.net Research has employed PEAQX to demonstrate the involvement of GluN2A-containing NMDA receptors in specific forms of synaptic plasticity and their contribution to neuronal signaling cascades. medchemexpress.com Its use in in-vivo studies has also shed light on the role of GluN2A subunits in conditions like epilepsy, as evidenced by its anticonvulsant effects in developing rats. mdpi.com The ability to pharmacologically isolate the function of GluN2A-containing NMDA receptors continues to advance our understanding of the complex signaling dynamics within the brain.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 542.14 g/mol |
| Formula | C₁₇H₁₃BrN₃Na₄O₅P |
| Purity | ≥98% (HPLC) |
| IC₅₀ | 8 nM |
| Solubility | Soluble to 10 mM in water with gentle warming |
| Storage | Store at -20°C |
Interactive Data Table: Selectivity of this compound
| Receptor Subtype | Selectivity |
|---|---|
| hGluN2A | >100-fold selectivity over hGluN2B (initial reports) |
| hGluN2A vs. hGluN2B | ~5-fold difference in affinity (later detailed studies) |
Properties
Molecular Formula |
C17H13BrN3Na4O5P |
|---|---|
Molecular Weight |
542.14 |
Synonyms |
[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium salt |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Peaqx Tetrasodium Salt Action
NMDA Receptor Subunit Selectivity and Ligand Binding Kinetics
PEAQX operates as a competitive antagonist at the NMDA receptor, demonstrating a preferential affinity for receptors containing the GluN2A subunit over those containing the GluN2B subunit. hellobio.comwikipedia.org This selectivity is a key feature of its pharmacological profile, although the precise magnitude of this preference is reported with some variability across studies.
Differential Affinity for GluN2A-Containing NMDA Receptors
Research indicates that PEAQX exhibits a high binding affinity for NMDA receptors that include the GluN2A subunit. wikipedia.org Studies measuring the half-maximal inhibitory concentration (IC50) have reported values of 31 nM for GluN1/2A subunit-containing receptors and 270 nM for human NMDA receptors with the 1A/2A composition. hellobio.commedchemexpress.commedchemexpress.comcnreagent.com
Comparative Selectivity Against GluN2B-Containing NMDA Receptors
In comparison to its affinity for GluN2A-containing receptors, PEAQX shows a lower affinity for those containing the GluN2B subunit. nih.gov The reported IC50 values for GluN2B-containing receptors vary, with some studies indicating a value of 215 nM and others a much higher value of 29.6 µM (29,600 nM). hellobio.commedchemexpress.commedchemexpress.com This discrepancy leads to a range of reported selectivity ratios. While initially suggested to be over 100-fold, subsequent analyses have indicated a more modest preference, with reported selectivity for GluN2A over GluN2B ranging from approximately 5-fold to 11-fold. wikipedia.orgnih.gov Some research notes its selectivity is relatively low. nih.gov
| Receptor Subunit | Reported IC50 Value | Selectivity Preference (GluN2A vs. GluN2B) | Source |
|---|---|---|---|
| GluN1/GluN2A | 31 nM | ~7-10 fold | hellobio.com |
| GluN1/GluN2B | 215 nM | ||
| hNMDAR 1A/2A | 270 nM | >100 fold | medchemexpress.commedchemexpress.comcnreagent.com |
| hNMDAR 1A/2B | 29,600 nM | ||
| GluN1/GluN2A vs. GluN1/GluN2B | Not Specified | ~5 fold | wikipedia.org |
| GluN1/GluN2A vs. GluN1/GluN2B | Not Specified | 11 fold | nih.gov |
Competitive Antagonism at the Glutamate (B1630785) Binding Site
PEAQX functions as a competitive antagonist, acting directly at the glutamate binding site on the NMDA receptor. hellobio.comwikipedia.org This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor. By occupying this site, PEAQX prevents the conformational changes necessary for ion channel activation, thereby inhibiting receptor function. youtube.com
Downstream Cellular Signaling Pathway Modulation
The blockade of NMDA receptors by PEAQX initiates a cascade of downstream cellular events, primarily stemming from the regulation of calcium ion influx and leading to the activation of apoptotic pathways in certain experimental conditions.
Calcium Ion Flux Regulation via NMDA Receptor Blockade
NMDA receptors are ligand-gated ion channels that, upon activation, permit the influx of calcium ions (Ca²⁺) into the neuron. By competitively blocking the glutamate binding site, PEAQX prevents this channel opening, thereby regulating and reducing intracellular calcium concentration. nih.gov This modulation of calcium signaling affects numerous downstream enzymatic pathways. For instance, PEAQX has been shown to block the CaMKIV-TORC1-CREB signaling pathway, a cascade known to be dependent on calcium levels. medchemexpress.commedchemexpress.com
Caspase-3 Activation and Induced Apoptosis in Neural Cell Cultures
A significant downstream consequence of NMDA receptor antagonism by compounds like PEAQX is the induction of apoptosis, or programmed cell death, in neural cell cultures. medchemexpress.commedchemexpress.com Studies have demonstrated that PEAQX treatment can promote the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. medchemexpress.commedchemexpress.comcnreagent.com In cortical striatal slice cultures, application of PEAQX has been observed to induce cell apoptosis. medchemexpress.commedchemexpress.com This is consistent with findings that other NMDA receptor antagonists can also trigger caspase-3 activation and subsequent apoptotic cell death. nih.gov Caspases, upon activation, are responsible for cleaving numerous cellular proteins, systematically dismantling the cell. mdpi.com
| Mechanism | Downstream Effect | Experimental Context | Source |
|---|---|---|---|
| NMDA Receptor Blockade | Regulation of Ca²⁺ Influx | General mechanism of NMDA antagonists | nih.gov |
| NMDA Receptor Blockade | Blockade of CaMKIV-TORC1-CREB pathway | Mice with cerebral ischemia | medchemexpress.commedchemexpress.com |
| NMDA Receptor Antagonism | Caspase-3 Activation | Cortical striatal slice cultures | medchemexpress.commedchemexpress.com |
| NMDA Receptor Antagonism | Induced Apoptosis | Cortical striatal slice cultures | medchemexpress.commedchemexpress.com |
Inhibition of the CaMKIV-TORC1-CREB Pathway in Ischemic Models
In preclinical models of cerebral ischemia, PEAQX tetrasodium (B8768297) salt has been shown to exert a neuroprotective effect by intervening in a critical intracellular signaling cascade known as the CaMKIV-TORC1-CREB pathway. medchemexpress.com This pathway is a significant contributor to neuronal cell fate decisions following an ischemic event.
Under ischemic conditions, an overactivation of NMDA receptors can lead to a surge in intracellular calcium levels. This calcium influx can, in turn, activate Calcium/calmodulin-dependent protein kinase IV (CaMKIV). CaMKIV is a key enzyme that phosphorylates and thereby activates several downstream targets, including the transcription factor cAMP-responsive element binding protein (CREB). The transducer of regulated CREB activity 1 (TORC1) is a coactivator that, upon dephosphorylation, translocates to the nucleus and binds to CREB, further enhancing its transcriptional activity. This cascade ultimately influences the expression of genes involved in both cell survival and cell death.
Research in a mouse model of cerebral ischemia has demonstrated that PEAQX tetrasodium salt can block the signaling of the CaMKIV-TORC1-CREB pathway that is induced by sigma-1 receptor agonists. medchemexpress.com By competitively antagonizing the NMDA receptor, PEAQX limits the initial calcium overload, a critical trigger for the activation of CaMKIV. This inhibitory action leads to a reduction in the protein expression levels associated with the CaMKIV-TORC1-phosphorylated-CREB-BDNF (Brain-Derived Neurotrophic Factor) pathway. medchemexpress.com The modulation of this pathway by PEAQX is associated with an improvement in learning and memory impairments in these ischemic models. medchemexpress.com
| Experimental Model | Intervention | Observed Effect on Signaling Pathway | Associated Outcome |
|---|---|---|---|
| 11-week old C57BL/6 mice with cerebral ischemia | PEAQX (10 mg/kg; once daily; i.p.) | Reduced protein expression levels in the CaMKIV-TORC1-p-CREB-BDNF pathway | Improvement in learning and memory impairments |
Allosteric Modulation and Receptor Conformation Dynamics
This compound is classified as a competitive antagonist, meaning it directly competes with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit of the NMDA receptor. nih.govwikipedia.org This mechanism is distinct from that of non-competitive or uncompetitive antagonists which bind to different sites on the receptor complex. The binding of PEAQX to the glutamate site has significant implications for the conformational dynamics of the receptor.
The activation of the NMDA receptor is a complex process that requires a series of conformational changes. Upon the binding of both the co-agonist (glycine or D-serine) to the GluN1 subunit and glutamate to the GluN2 subunit, the ligand-binding domains (LBDs) of these subunits undergo a clamshell-like closure. This domain closure is a critical step that translates agonist binding into the opening of the receptor's ion channel.
By occupying the glutamate binding site, PEAQX prevents this essential conformational change from occurring. Structural studies have indicated that when a competitive antagonist like PEAQX is bound, the clamshell of the GluN2 LBD remains in an open or partially open state. nih.gov This prevents the necessary structural rearrangement of the LBDs that would lead to the opening of the ion channel pore. Consequently, even when the co-agonist site on the GluN1 subunit is occupied, the receptor remains in a non-conductive state.
Therefore, while PEAQX is not an allosteric modulator, its competitive binding directly influences the receptor's conformational state, effectively locking it in an inactive conformation and preventing the transduction of the glutamatergic signal.
Interactions with Endogenous Modulators of NMDA Receptor Function
The function of the NMDA receptor is finely tuned by a variety of endogenous molecules that bind to sites distinct from the glutamate binding pocket. These modulators include the co-agonist glycine (B1666218), as well as other molecules such as polyamines and zinc.
Glycine: As an obligatory co-agonist, glycine must bind to the GluN1 subunit for the receptor to be activated by glutamate. nih.govu-tokyo.ac.jp
Polyamines: Endogenous polyamines like spermine (B22157) and spermidine (B129725) have their own distinct binding site on the NMDA receptor. nih.gov At this site, they can potentiate receptor activity, likely by increasing the channel opening probability. nih.gov
Zinc: The divalent cation zinc is another important endogenous modulator that can inhibit NMDA receptor function. nih.govmdpi.com It has a high-affinity, voltage-independent binding site on the amino-terminal domain of GluN2A-containing receptors. nih.gov
Preclinical in Vitro Research Methodologies and Discoveries
Investigation in Primary Neuronal and Organotypic Slice Culture Models
While heterologous systems are ideal for studying isolated receptors, primary neuronal and organotypic slice cultures offer models with greater physiological relevance, preserving the complex cellular architecture and synaptic connections found in vivo. nih.govnih.gov
Organotypic cortico-striatal slice cultures are ex vivo models that maintain the three-dimensional structure and neuronal connectivity between the cortex and the striatum. nih.govfrontiersin.orgresearchgate.net These cultures serve as a valuable platform for investigating how compounds affect synaptic transmission and neuronal health within a preserved microcircuit. Studies have utilized these models to explore the downstream consequences of NMDA receptor antagonism by PEAQX. Research in this area has shown that application of the compound can lead to significant cellular changes, including the induction of apoptosis. medchemexpress.commedchemexpress.com
The hippocampus is a brain region with a high density of NMDA receptors, which are critically involved in synaptic plasticity, learning, and memory. It is also particularly vulnerable to excitotoxic, seizure-induced damage. nih.gov For these reasons, primary hippocampal neuronal cultures are a standard model for investigating the mechanisms of NMDA receptor activation and blockade. The use of these cultures allows for the direct evaluation of how NMDA receptor antagonists affect neuronal viability and function in a controlled environment representative of this critical brain structure. nih.gov
A key application of these more complex in vitro models is the assessment of a compound's impact on neuronal health. In cortico-striatal slice cultures, PEAQX has been shown to induce neuronal apoptosis. medchemexpress.commedchemexpress.com This process is often evaluated by measuring the activity of caspases, which are a family of proteases that play an essential role in the apoptotic pathway. Specifically, research has demonstrated that PEAQX can promote the activation of caspase-3, a key executioner caspase, in this slice culture model. medchemexpress.commedchemexpress.com One study noted this effect at a concentration of 3 μM. medchemexpress.com
| Model System | Observed Effect | Apoptotic Marker | Reference |
|---|---|---|---|
| Cortical Striatal Slice Culture | Induction of cell apoptosis | Caspase-3 Activation | medchemexpress.commedchemexpress.com |
Biochemical and Molecular Analyses
Receptor Binding Assays for Affinity and Selectivity Determination
Receptor binding assays are fundamental in vitro methods for characterizing the interaction between a ligand, such as PEAQX tetrasodium (B8768297) salt, and its target receptors. These assays are designed to determine the affinity, the strength of the binding, and the selectivity, the ligand's preference for a specific receptor subtype.
In the study of PEAQX tetrasodium salt, competitive binding assays are frequently utilized. These experiments typically involve a radiolabeled ligand known to bind to the N-methyl-D-aspartate (NMDA) receptor and measure the ability of PEAQX to displace this marker. The concentration of PEAQX required to inhibit 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value is instrumental in calculating the equilibrium dissociation constant (Kᵢ), a measure of the compound's binding affinity.
Research has established that this compound acts as a competitive antagonist at the NMDA receptor, with a notable preference for the GluN2A subunit. wikipedia.orghellobio.comnih.govnih.gov While initially suggested to have a 100-fold selectivity for GluN1/GluN2A over GluN1/GluN2B receptors, further studies have indicated a more modest, yet significant, 5- to 10-fold difference in affinity. wikipedia.orghellobio.com This selectivity allows for its use as a tool in research to investigate the specific physiological roles of GluN2A-containing NMDA receptors.
The following table summarizes the inhibitory concentrations (IC₅₀) of PEAQX for different human NMDA receptor subunit combinations.
| NMDA Receptor Subunit Combination | IC₅₀ |
| hNMDAR 1A/2A | 270 nM medchemexpress.commedchemexpress.com |
| hNMDAR 1A/2B | 29.6 µM medchemexpress.commedchemexpress.com |
Protein Expression Analysis of Signaling Components (e.g., Western Blotting for CaMKIV, TORC1, CREB)
To elucidate the downstream molecular effects of this compound's antagonism of NMDA receptors, researchers employ techniques like Western blotting to analyze the expression and activation of key intracellular signaling proteins. The activation of NMDA receptors initiates a cascade of signaling events, many of which are triggered by calcium influx through the receptor's ion channel.
Key signaling molecules in these pathways include Calcium/calmodulin-dependent protein kinase IV (CaMKIV), Target of Rapamycin Complex 1 (TORC1), and cAMP response element-binding protein (CREB). By blocking GluN2A-containing NMDA receptors, PEAQX can modulate the activation state of these signaling components. The activation of these proteins is often regulated by phosphorylation, which can be detected by Western blotting using phosphorylation-specific antibodies.
In vivo studies in mouse models of cerebral ischemia have shown that PEAQX can block the CaMKIV-TORC1-CREB pathway. medchemexpress.com This suggests that by antagonizing NMDA receptors, PEAQX can reduce the expression levels of proteins within this signaling cascade. medchemexpress.com The modulation of this pathway is significant as these proteins are involved in critical cellular processes such as gene transcription, protein synthesis, and synaptic plasticity.
The table below indicates the effect of PEAQX on the CaMKIV-TORC1-CREB signaling pathway as observed in preclinical research.
| Signaling Pathway Component | Effect of PEAQX Administration |
| CaMKIV | Reduced protein expression medchemexpress.com |
| TORC1 | Blockade of the signaling pathway medchemexpress.commedchemexpress.com |
| CREB | Blockade of the signaling pathway medchemexpress.commedchemexpress.com |
Fluorescence Resonance Energy Transfer (FRET) for Ligand-Receptor Interactions
Fluorescence Resonance Energy Transfer (FRET) is a sophisticated biophysical technique that allows for the real-time observation of molecular interactions, such as those between a ligand and its receptor, within living cells. nih.govnih.govspringernature.com FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it a valuable tool for studying the dynamics of ligand-receptor binding and conformational changes in receptor proteins. nih.govnih.govspringernature.com
In the context of this compound, FRET could be employed to directly visualize and quantify its binding to the GluN2A subunit of the NMDA receptor. This would involve labeling the PEAQX molecule and the receptor with a compatible donor-acceptor fluorophore pair. The binding of PEAQX to the receptor would bring the fluorophores into close proximity, resulting in a detectable FRET signal. This would provide direct evidence of the binding event and allow for the characterization of its kinetics.
Furthermore, FRET can be utilized to investigate the conformational changes within the NMDA receptor that are induced by the binding of PEAQX. By strategically placing fluorophores at different locations on the receptor, researchers can monitor changes in intramolecular distances upon ligand binding. This can provide insights into the allosteric mechanisms through which PEAQX exerts its antagonistic effects on the receptor. While the general methodology is well-established for NMDA receptors, specific FRET studies detailing the interaction with PEAQX are not yet prevalent in the published literature. nih.govnih.govspringernature.com
Studies on NMDA Receptor Trafficking and Surface Expression in Cultured Cells
The use of selective antagonists like this compound in such cultured cell systems can be a powerful approach to probe the specific role of GluN2A-containing NMDA receptors in these trafficking processes. For instance, researchers can investigate whether the chronic blockade of GluN2A-containing receptors with PEAQX leads to compensatory changes in their surface expression. Techniques like surface biotinylation and immunocytochemistry can be used to quantify the number of receptors on the cell surface following treatment with the compound.
Furthermore, such studies can explore the impact of PEAQX on the rates of endocytosis and exocytosis of GluN2A-containing NMDA receptors. By understanding how selective receptor blockade influences these trafficking dynamics, researchers can gain valuable insights into the homeostatic mechanisms that regulate synaptic strength and neuronal excitability. While the role of NMDA receptor trafficking in phenomena like status epilepticus has been investigated, specific studies detailing the effects of PEAQX on receptor trafficking and surface expression in cultured cells are an area for further research. escholarship.orgnih.govnih.gov
Preclinical in Vivo Research Paradigms and Mechanistic Insights Non Human Models
Models of Neurological Hyperexcitability and Seizures
The anticonvulsant properties of PEAQX tetrasodium (B8768297) salt have been investigated in various rodent models of seizures. These studies aim to understand its efficacy and mechanism of action in the context of neuronal hyperexcitability, particularly focusing on its interaction with the N-methyl-D-aspartate (NMDA) receptor system, which undergoes significant changes during postnatal development. nih.govnih.govacademindex.com
Pentylenetetrazol (PTZ) is a convulsant agent used to induce generalized seizures in animal models, providing a platform to test the efficacy of potential anticonvulsant compounds. frontiersin.org In studies involving rat pups of different ages (12, 18, and 25 days old), PEAQX tetrasodium salt demonstrated a clear, dose-dependent ability to suppress generalized tonic-clonic seizures (GTCS) induced by PTZ. nih.govnih.gov This effect was observed across all tested age groups. nih.govnih.gov
Notably, the compound showed a preferential ability to suppress the tonic phase of these generalized seizures. nih.gov However, its effect on minimal clonic seizures, a less severe seizure type where the animal retains its righting ability, was less pronounced, with only a moderate delay in seizure onset observed at the highest tested doses. nih.govnih.gov The effectiveness of PEAQX against generalized seizures generated in the brainstem is consistent with the early expression of the GluN2A subunit of the NMDA receptor in this brain region during development. nih.gov
Table 1: Effect of this compound on Pentylenetetrazol (PTZ)-Induced Seizures in Rodents
| Seizure Type | Age Groups Studied | Observed Effect of this compound |
|---|---|---|
| Generalized Tonic-Clonic Seizures (GTCS) | 12, 18, and 25-day-old rats | Dose-dependent suppression of seizures observed in all age groups. nih.govnih.gov |
| Tonic Phase of GTCS | 12, 18, and 25-day-old rats | Preferential suppression of the tonic component of seizures. nih.gov |
| Minimal Clonic Seizures | 12, 18, and 25-day-old rats | Moderately prolonged latency to seizure onset, primarily at higher doses. nih.govnih.gov |
Cortical epileptic afterdischarges, induced by electrical stimulation of the sensorimotor cortex, serve as a model for focal seizures originating in the forebrain. nih.govnih.gov The anticonvulsant action of this compound in this model was found to be highly dependent on the developmental stage of the animals. nih.govnih.gov
In 25-day-old rats, all tested doses of PEAQX demonstrated anticonvulsant effects against these afterdischarges. nih.govnih.gov In contrast, in younger animals (12 and 18 days old), only the highest dose proved effective. nih.govnih.gov This age-specific efficacy is thought to be linked to the developmental trajectory of NMDA receptor composition, specifically the increasing prevalence of the GluN2A subunit in the forebrain as the animal matures. nih.govnih.gov The effectiveness in younger groups, albeit at higher doses, may be attributable to the compound's partial affinity for the GluN2B subunit, which is more dominant early in development. nih.govnih.gov
Research demonstrates significant age-dependent differences in the anticonvulsant effects of this compound, a finding that underscores the importance of the developmental stage of the brain in its pharmacological response. nih.gov As a GluN2A-preferring NMDA receptor antagonist, its efficacy varies between seizure models and across different postnatal ages, reflecting the changing composition of NMDA receptors during brain maturation. nih.govnih.govresearchgate.net
The NMDA receptor's GluN2A subunit expression increases with age, following a postero-anterior gradient, meaning it becomes more prevalent in the brainstem before the forebrain. nih.govnih.gov This developmental pattern aligns with the observed effects of PEAQX:
Against Brainstem-Generated Seizures (PTZ-induced): The compound was effective in all tested age groups (12, 18, and 25 days), consistent with the earlier maturation and expression of GluN2A subunits in the brainstem. nih.gov
Against Forebrain-Generated Seizures (Cortical Afterdischarges): The compound was markedly more effective in older (25-day-old) rats compared to younger groups, which corresponds to the later increase in GluN2A subunit representation in the forebrain. nih.govnih.gov
These findings highlight that the anticonvulsant profile of this compound is closely linked to the neurodevelopmental expression of its target, the GluN2A subunit. nih.govnih.gov
Table 2: Summary of Age-Dependent Anticonvulsant Efficacy of this compound
| Age Group | Efficacy in PTZ Model (Brainstem) | Efficacy in Cortical Afterdischarge Model (Forebrain) | Rationale |
|---|---|---|---|
| 12-day-old rats | Effective in a dose-dependent manner. nih.gov | Effective only at the highest dose. nih.govnih.gov | Lower expression of GluN2A subunits in the forebrain at this age. nih.govnih.gov |
| 18-day-old rats | Effective in a dose-dependent manner. nih.gov | Effective only at the highest dose. nih.govnih.gov | Intermediate expression of GluN2A subunits in the forebrain. nih.govnih.gov |
| 25-day-old rats | Effective in a dose-dependent manner. nih.gov | Effective across all tested doses. nih.govnih.gov | Higher expression of GluN2A subunits in the forebrain, reflecting a more mature receptor profile. nih.govnih.gov |
Neurobiological Studies in Cerebral Ischemia Models
Beyond epilepsy, this compound has been examined in non-human models of cerebral ischemia, where excitotoxicity mediated by NMDA receptors plays a significant role in neuronal damage.
In a mouse model of cerebral ischemia, administration of this compound was shown to improve impairments in learning and memory. medchemexpress.com This neuroprotective effect is linked to its ability to modulate specific intracellular signaling pathways that are disrupted by ischemic events. medchemexpress.com Neonatal blockade of NMDA receptors containing the NR2A subunit with PEAQX has been shown to result in spatial working memory deficits in adult rats, indicating the critical role of this receptor subunit in proper brain development for later cognitive function. nih.gov
Research in a mouse model of cerebral ischemia has identified a specific mechanism for the neuroprotective effects of this compound. medchemexpress.com The compound was found to block the CaMKIV-TORC1-CREB signaling pathway. medchemexpress.com This pathway is implicated in the neuronal response to ischemic injury. By inhibiting this signaling cascade, this compound can reduce the downstream effects that contribute to neuronal damage and cognitive deficits following an ischemic event. medchemexpress.com Specifically, its administration led to reduced protein expression levels within the CaMKIV-TORC1-p-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity. medchemexpress.com
Research into Chronic Pain States and Nociceptive Signaling
This compound, a selective antagonist of the GluN2A subunit of the NMDA receptor, has been a focal point in understanding the mechanisms of chronic pain and central sensitization—a state of nervous system hyperexcitability that contributes to persistent pain.
Investigation of Spinal Long-term Sensitization (LS) and GluN2A NMDA Receptors
Research in animal models of postoperative pain has uncovered a phenomenon known as latent sensitization (LS), a persistent state of sensitization in the dorsal horn of the spinal cord that remains silent or in remission after the initial injury-induced hypersensitivity has resolved nih.gov. This underlying hyperexcitability is a key factor in the transition from acute to chronic pain states.
Studies have demonstrated that this latent sensitization is critically dependent on the activity of GluN2A-containing NMDA receptors nih.govbiorxiv.org. In a mouse model of chronic postoperative pain, while the initial pain hypersensitivity subsides, the underlying spinal sensitization persists. The administration of a GluN2A-preferring NMDA receptor antagonist, PEAQX, was shown to abolish the reinstatement of mechanical hypersensitivity, indicating that the maintenance of this latent pain state is mediated by GluN2A subunit activity nih.gov. These findings highlight that spinal LS is dependent on GluN2A NMDA receptors and that targeting this specific subunit can modulate the expression of this persistent, silent pain state biorxiv.org.
Potential Synergy with Endogenous Opioid and Neuropeptide Y Systems
The mechanisms that keep latent sensitization (LS) in a state of remission are of significant therapeutic interest. Evidence points to a synergistic interaction between the body's own pain-relief systems—specifically the endogenous µ-opioid and neuropeptide Y (NPY) systems—in actively suppressing the GluN2A-mediated latent sensitization nih.gov.
In a postoperative pain model, the concurrent blockade of µ-opioid receptors (MOR) and NPY Y1 receptors (Y1R) reinstated pain-like behavior, effectively "unmasking" the silent latent sensitization nih.gov. This suggests that endogenous signaling through both MOR and Y1R is necessary to keep the chronic pain state in remission. The study further established that this reinstated pain hypersensitivity could be reversed by the administration of PEAQX nih.gov. This provides strong evidence that endogenous MOR and Y1R signaling work together to oppose a GluN2A-mediated latent sensitization, thereby silencing chronic postoperative pain nih.gov. This synergistic opposition represents a crucial endogenous mechanism for maintaining pain remission.
Studies on Social Inhibition and Related Behavioral Phenotypes in Animal Models
The role of NMDA receptor subunits in modulating complex behaviors has been investigated using PEAQX in rodent models of social interaction. These studies reveal age-dependent effects on social behavior.
In one study, the effects of PEAQX on social inhibition were compared in adolescent and adult male rats. The results showed a differential sensitivity based on age. Adolescent rats exhibited social inhibition at lower doses (10 and 20 mg/kg) compared to adult rats, which only showed a similar effect at the highest dose (20 mg/kg) nih.gov. This suggests that adolescents are more sensitive than adults to the disruption of social behavior by GluN2A-selective antagonism.
These findings collectively implicate an age-dependent role for GluN2A-containing NMDA receptors in the regulation of normal social behavior and related phenotypes in animal models.
Table 1: Effects of PEAQX on Social Behavior in Rodents
| Species | Age Group | Effect on Social Interaction | Reference |
|---|---|---|---|
| Rat | Adolescent | Inhibition at 10 & 20 mg/kg | nih.gov |
| Rat | Adult | Inhibition at 20 mg/kg | nih.gov |
| Rat | Adolescent | Facilitation at 1.25 & 3.75 mg/kg | frontiersin.orgnih.gov |
| Mouse | 8-week-old (Adult) | Disruption of social interaction | nih.gov |
Neuroanatomical and Neurochemical Correlates of this compound Action in Brain Regions (e.g., Striatum, Frontal Cortex, Supraoptic Nucleus)
Preclinical research has identified several key brain regions where this compound exerts its effects, providing insights into its neuroanatomical and neurochemical mechanisms of action.
Striatum and Frontal Cortex: In vivo studies have shown that administration of PEAQX can lead to neurochemical changes in the striatum and frontal cortex. Specifically, PEAQX has been observed to increase caspase-3 activity in these regions in a dose-dependent manner in rats, which is a marker of apoptosis or programmed cell death nih.gov. The anticonvulsant action of PEAQX has also been demonstrated against cortical epileptic afterdischarges, which are generated in the forebrain, with higher efficacy in older (25-day-old) rats compared to younger animals biorxiv.orgcore.ac.uk. This aligns with the known developmental expression of the GluN2A subunit, which increases in forebrain structures during maturation core.ac.uk.
Supraoptic Nucleus (SON): In the supraoptic nucleus of the hypothalamus, which contains magnocellular neurosecretory cells critical for fluid balance, PEAQX has been used as a tool to probe the function of NR2A-containing NMDA receptors. Research has shown that the tonic current mediated by these specific receptors acts as an effective sensor for detecting changes in the ambient level of glutamate (B1630785) . In a rat model of hypertension, the tonic current measured by the application of PEAQX was significantly increased, suggesting that altered glutamate transporter activity leads to higher ambient glutamate concentrations in this model . This demonstrates a specific neurochemical regulatory role for GluN2A-containing receptors in the SON that can be selectively blocked by PEAQX.
Table 2: Observed Actions of PEAQX in Specific Brain Regions
| Brain Region | Species | Observed Effect | Neurochemical/Functional Correlate | Reference |
|---|---|---|---|---|
| Striatum | Rat | Increased caspase-3 activity | Apoptosis marker | nih.gov |
| Frontal Cortex | Rat | Increased caspase-3 activity | Apoptosis marker | nih.gov |
| Forebrain (Cortex) | Rat | Anticonvulsant action | Blockade of cortical epileptic afterdischarges | biorxiv.orgcore.ac.uk |
Structural Biology and Computational Research Applications
Receptor-Ligand Interaction Modeling
Computational modeling serves as a powerful tool to predict and analyze the binding of ligands like PEAQX to their receptor targets. Techniques such as molecular docking and molecular dynamics simulations offer insights into the forces driving these interactions and the subsequent conformational changes in the receptor.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. Although specific docking studies for PEAQX are not extensively detailed in publicly available literature, the binding mode can be inferred from structural data of its stereoisomer, NVP-AAM077, and related compounds. As a competitive antagonist, PEAQX is expected to bind to the glutamate-binding site located on the GluN2 subunits of the NMDA receptor.
Docking studies with similar competitive antagonists at the GluN2A subunit's agonist binding domain (ABD) reveal key interactions. The binding pocket is a cleft between two lobes of the ABD. The phosphonate group, a critical moiety for many competitive NMDA receptor antagonists, is predicted to form strong electrostatic interactions with positively charged residues deep within the binding site. The quinoxalinedione core likely engages in hydrophobic and potential hydrogen bonding interactions with residues lining the cleft. The substituted phenyl ring is hypothesized to extend towards the subunit interface, where it can form additional interactions that contribute to both affinity and subunit selectivity. For instance, computational docking of other NMDA receptor antagonists has highlighted the importance of hydrogen bonds, pi-pi interactions, and electrostatic interactions in stabilizing the ligand-receptor complex.
Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes over time. While specific MD simulation studies focused on PEAQX are not prominent in the literature, the methodology has been extensively applied to NMDA receptors to understand their gating mechanism.
MD simulations of NMDA receptors have been instrumental in modeling the transitions between closed, open, and desensitized states. nih.gov These simulations show that agonist binding induces a closure of the ligand-binding domain cleft, which in turn pulls on linkers connected to the transmembrane domain, leading to ion channel opening. nih.gov For an antagonist like PEAQX, MD simulations would be expected to show a stable binding within the glutamate (B1630785) pocket, preventing the full cleft closure required for channel activation. The antagonist's presence would likely stabilize an open-cleft or partially closed conformation of the agonist-binding domain, which keeps the ion channel in a non-conducting state. These simulations can also reveal the role of water molecules in mediating receptor-ligand interactions and provide insights into the energetic landscape of binding.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation and Analogue Design
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For PEAQX, which belongs to the class of 5-phosphonomethylquinoxalinedione antagonists, SAR studies have provided crucial information for mechanistic elucidation and the design of new analogues with improved properties.
Early SAR studies on quinoxalinedione derivatives identified the phosphonomethyl group as a key pharmacophore for potent NMDA receptor antagonism. nih.gov Modifications to the quinoxaline core and the substituent at the 5-position have been systematically explored to enhance potency and selectivity. The introduction of a substituted aminoethyl group at the 5-position, as seen in PEAQX, was a significant step towards achieving preference for GluN2A-containing receptors.
The SAR for this class of compounds can be summarized as follows:
Phosphonate Group : Essential for high-affinity binding, mimicking the gamma-carboxylate of glutamate.
Quinoxalinedione Core : Provides a rigid scaffold that orients the key interacting groups.
Side Chain at the 5-position : The nature of this side chain is a major determinant of subunit selectivity. The (1S)-1-(4-bromophenyl)ethylamino moiety in PEAQX is critical for its preference for GluN2A over GluN2B subunits.
These SAR insights suggest that further modifications to the phenyl ring substituent or the linker could lead to analogues with even greater selectivity or different pharmacological profiles. For example, exploring different halogen substitutions on the phenyl ring or altering the stereochemistry of the side chain could fine-tune the interaction with non-conserved residues between GluN2 subtypes. nih.govnih.gov
Table 1: Structure-Activity Relationship of Quinoxalinedione Derivatives
| Compound Modification | Effect on Activity | Reference |
|---|---|---|
| Phosphonate Group | Essential for potent NMDA receptor antagonism | nih.gov |
| Quinoxalinedione Scaffold | Provides structural rigidity for optimal binding | nih.gov |
| (1S)-1-(4-bromophenyl)ethylamino Side Chain | Confers preference for GluN2A over GluN2B subunits | nih.govnih.gov |
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography Analyses of NMDA Receptor Complexes
High-resolution structural techniques like Cryo-EM and X-ray crystallography have revolutionized our understanding of the NMDA receptor. Cryo-EM has provided snapshots of the intact receptor in various functional states, including agonist-bound open states and antagonist-bound closed states. researchgate.netpdbj.orgnih.govresearchgate.net These structures reveal the complex architecture of the receptor, with its distinct amino-terminal, ligand-binding, transmembrane, and carboxyl-terminal domains. nih.gov
Of particular relevance to PEAQX is the X-ray crystal structure of the GluN1/GluN2A agonist-binding domain (ABD) heterodimer in complex with its stereoisomer, NVP-AAM077. nih.gov This structure provides atomic-level detail of how this class of antagonists binds to the receptor. Key findings from this structural analysis include:
NVP-AAM077 binds in the cleft of the GluN2A ABD, preventing the "clamshell" closure that is necessary for receptor activation.
The phosphonate group is anchored at the base of the binding pocket, forming interactions with conserved arginine and threonine residues.
The bromophenyl group extends into a cavity near the interface of the GluN1 and GluN2A subunits. This interaction is thought to be a key determinant of the compound's preference for GluN2A over GluN2B, as the residues forming this cavity differ between the two subunits. nih.govnih.gov
Binding of the antagonist induces a more open conformation of the GluN2A ABD compared to when it is bound to the agonist glutamate. nih.gov This structural information is invaluable for the rational design of new, more selective NMDA receptor antagonists.
Impact of Stereochemistry on Receptor Selectivity and Pharmacological Potency
The stereochemistry of a drug molecule can have a profound impact on its pharmacological properties, and PEAQX is a clear example of this principle. The IUPAC name of PEAQX, ({[(1S)-1-(4-bromophenyl)ethyl]amino}-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid, specifies the (S) configuration at the chiral center in the side chain. wikipedia.org This specific three-dimensional arrangement is crucial for its interaction with the NMDA receptor.
PEAQX and its stereoisomer NVP-AAM077 are potent antagonists of NMDA receptors, but they exhibit differences in their selectivity for GluN2 subunits. While both preferentially target GluN2A-containing receptors, the degree of selectivity is influenced by their stereochemistry. Reports indicate that NVP-AAM077 has an approximate 11-fold preference for GluN1/GluN2A over GluN1/GluN2B receptors, whereas PEAQX shows a slightly lower selectivity of about seven-fold. nih.govnih.govnih.gov
The crystal structure of NVP-AAM077 bound to the GluN1/GluN2A ligand-binding domain reveals how the specific orientation of the bromophenyl group, dictated by the chiral center, allows it to fit snugly into a hydrophobic pocket at the subunit interface. nih.gov A different stereoisomer would position this group differently, likely leading to a steric clash or less favorable interactions, which would reduce its binding affinity and potency. This highlights that the precise spatial arrangement of atoms is critical for achieving high-affinity and selective binding to the intended target.
Table 2: Subunit Selectivity of PEAQX and its Stereoisomer
| Compound | Selectivity (GluN2A vs. GluN2B) | Reference |
|---|---|---|
| PEAQX | ~7-fold preference for GluN2A | nih.gov |
| NVP-AAM077 | ~11-fold preference for GluN2A | nih.govnih.gov |
Advanced Research Applications and Methodological Considerations for Peaqx Tetrasodium Salt
Utilization as a Tool for Delineating Specific NMDA Receptor Subunit Contributions in Complex Biological Systems
PEAQX tetrasodium (B8768297) salt is instrumental in dissecting the specific contributions of NMDA receptor subunits in complex biological systems due to its preferential antagonism of GluN2A-containing NMDA receptors. The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and a combination of two GluN2 subunits (A-D). The subunit composition dictates the receptor's physiological and pharmacological properties.
Research has demonstrated that PEAQX exhibits a notable selectivity for GluN1/2A over GluN1/2B subunit-containing receptors. hellobio.com While the degree of selectivity has been reported with some variability, it is consistently shown to be a potent antagonist at GluN2A-containing receptors. hellobio.comwikipedia.org This selectivity allows researchers to investigate the distinct roles of GluN2A and GluN2B subunits in processes such as synaptic plasticity, neurodevelopment, and disease pathophysiology.
A significant area of research benefiting from the use of PEAQX is the study of neurodevelopment. The expression of GluN2 subunits changes during development, with GluN2B being predominant in early life and GluN2A expression increasing with maturation. nih.gov Studies in developing rats have utilized PEAQX to explore the age-dependent anticonvulsant effects of blocking GluN2A-containing receptors. nih.govnih.gov For instance, research has shown that PEAQX can suppress pentylenetetrazol-induced generalized seizures in developing rats, with its efficacy correlating with the developmental expression of the GluN2A subunit. nih.govnih.gov These findings underscore the role of GluN2A subunits in seizure generation and the utility of PEAQX in elucidating these age-specific mechanisms. nih.gov
However, it is important to note that the selectivity of PEAQX is not absolute, and it does have a partial affinity for the GluN2B subunit, which can influence experimental outcomes, particularly at higher concentrations. nih.govnih.gov
| Receptor Subtype | IC50 Value |
|---|---|
| hNMDAR 1A/2A | 270 nM medchemexpress.commedchemexpress.com |
| hNMDAR 1A/2B | 29.6 µM medchemexpress.commedchemexpress.com |
| GluN1/2A | 31 nM hellobio.com |
| GluN1/2B | 215 nM hellobio.com |
Integration into Multi-Pharmacological Intervention Studies for Pathway Dissection
The specificity of PEAQX tetrasodium salt makes it a valuable component in multi-pharmacological intervention studies aimed at dissecting complex signaling pathways. By selectively blocking GluN2A-containing NMDA receptors, researchers can investigate the downstream effects and interactions with other signaling molecules and pathways.
An example of this application is in the study of cerebral ischemia. Research in mice has shown that PEAQX can block the CaMKIV-TORC1-CREB pathway signal induced by sigma-1 receptor (σ1r) agonists. medchemexpress.com In this context, PEAQX was used to determine the involvement of GluN2A-containing NMDA receptors in the signaling cascade initiated by the σ1r agonist, thereby helping to elucidate the molecular mechanisms underlying the neuroprotective effects of σ1r activation. medchemexpress.com
By combining PEAQX with other pharmacological agents that target different receptors or intracellular signaling molecules, researchers can systematically dissect complex neuronal pathways. This approach allows for a more detailed understanding of the roles of specific NMDA receptor subunits in the context of broader signaling networks.
Development and Characterization of Derivatized Forms for Enhanced Research Specificity or Detection
Currently, publicly available scientific literature does not extensively detail the development and characterization of derivatized forms of this compound for enhanced research specificity or detection. The commercially available forms are primarily the parent compound and its racemate. nih.gov
The development of derivatized forms of PEAQX could offer significant advantages for research. For example, derivatives with higher selectivity for the GluN2A subunit would allow for more precise delineation of its functions, minimizing off-target effects on GluN2B or other subunits. Furthermore, the synthesis of fluorescently labeled or biotinylated derivatives of PEAQX could enable advanced imaging and biochemical studies. Such derivatives would be invaluable for visualizing the localization of GluN2A-containing receptors in cells and tissues and for use in pull-down assays to identify interacting proteins. The creation of radiolabeled versions of PEAQX would also open up new avenues for in vivo imaging studies.
While the synthesis of such derivatives is a logical next step to enhance the utility of PEAQX as a research tool, this remains an area for future exploration and development in the field of medicinal chemistry and chemical biology.
Methodological Approaches for Studying its Distribution and Dynamics in Research Models (e.g., Autoradiography in Tissue Sections)
Studying the distribution and dynamics of this compound in research models is crucial for understanding its pharmacokinetic and pharmacodynamic properties. While specific studies employing autoradiography with radiolabeled PEAQX are not readily found in the current literature, this technique represents a powerful methodological approach for such investigations.
Autoradiography is a technique that uses a radiolabeled ligand to visualize the distribution and density of its target receptors in tissue sections. glpbio.com To apply this method to PEAQX, a radiolabeled version of the compound would first need to be synthesized. This could involve incorporating a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the PEAQX molecule.
Once a radiolabeled PEAQX is available, tissue sections from research animals administered the compound could be prepared and exposed to a photographic emulsion or a phosphor imaging plate. The resulting autoradiograms would reveal the anatomical distribution of PEAQX binding sites, providing insights into which brain regions or cell populations are targeted by the drug. This information would be invaluable for correlating the compound's distribution with its observed pharmacological effects.
In the absence of a dedicated radiolabeled PEAQX, other imaging techniques could potentially be employed, although they may offer less direct information. For instance, if a fluorescently labeled derivative were to be developed, confocal microscopy could be used to visualize its binding in tissue sections with high cellular resolution.
The application of techniques like autoradiography to study the in vivo distribution of PEAQX would significantly enhance our understanding of its mechanism of action and inform the design of future experiments.
Future Research Directions and Unexplored Academic Avenues
Investigation of Non-Canonical NMDA Receptor Interactions and Off-Target Effects in Research Models
While PEAQX tetrasodium (B8768297) salt is characterized as a competitive antagonist at the glutamate (B1630785) binding site of the GluN2A subunit, the full spectrum of its molecular interactions is not yet completely understood. Future research should delve into potential non-canonical and off-target effects that could influence its activity in research models.
Non-canonical NMDA receptor signaling refers to functions independent of ion flux through the receptor channel. As a competitive antagonist, PEAQX tetrasodium salt's primary action is to block the glutamate binding site, which is a canonical interaction. However, it is conceivable that its binding could induce conformational changes in the receptor that might influence protein-protein interactions or downstream signaling pathways in ways that are not solely dependent on ion channel blockade. Research into whether this compound can modulate metabotropic functions of NMDA receptors, which are independent of ion flux, is a crucial and unexplored avenue.
Furthermore, the off-target effects of this compound are an important area for future investigation. A study in the context of cerebral ischemia has suggested that PEAQX can block the CaMKIV-TORC1-CREB pathway that is induced by sigma-1 receptor (σ1r) agonists. nih.gov This finding hints at a potential interaction with the sigma-1 receptor or its downstream signaling cascade, which warrants further investigation through comprehensive receptor profiling and functional assays. Understanding these potential off-target interactions is critical for interpreting experimental results and for the development of more selective chemical probes for research.
Elucidation of Broader Neurobiological Roles Beyond Excitotoxicity and Epilepsy Models
The majority of research on this compound has been centered on its anticonvulsant effects in models of epilepsy. nih.gov However, the widespread expression of GluN2A-containing NMDA receptors throughout the central nervous system suggests that this compound likely has broader neurobiological roles.
One promising area of future research is its influence on neurogenesis and synaptic plasticity. Preliminary evidence suggests that NVP-AAM077, a compound closely related to PEAQX, can inhibit the proliferation of progenitor cells in the subventricular zone and dentate gyrus, and reduce the survival of newborn cells in the dentate gyrus of adult mice. This indicates a potential role for GluN2A-containing NMDA receptors in regulating adult neurogenesis, a process crucial for learning and memory. Further studies using this compound could help to elucidate the specific contribution of the GluN2A subunit to these processes.
Moreover, the role of this compound in other forms of synaptic plasticity beyond the classical models of long-term potentiation (LTP) and long-term depression (LTD) is an open question. Investigating its effects on homeostatic plasticity, metaplasticity, and behavioral timescale synaptic plasticity could reveal novel functions of GluN2A-mediated signaling in maintaining neural circuit stability and adapting to new information.
Application in Novel Preclinical Models of Neurodevelopmental or Neurodegenerative Disorders (mechanistic focus)
The potential therapeutic utility of modulating GluN2A activity extends beyond epilepsy. Future research should explore the application of this compound in preclinical models of neurodevelopmental and neurodegenerative disorders, with a strong focus on elucidating the underlying mechanisms.
In the realm of neurodevelopmental disorders, NMDA receptor dysfunction has been implicated in conditions such as autism spectrum disorders (ASD) and schizophrenia. nih.govnih.govmdpi.com A study utilizing a valproic acid (VPA)-induced mouse model of autism demonstrated that PEAQX could modulate synaptic transmission in the cerebellum, a brain region implicated in ASD pathophysiology. nih.gov This provides a strong rationale for further investigation into how this compound affects neural circuitry and behavior in various neurodevelopmental disorder models.
Conversely, the application of this compound in preclinical models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease remains a significant and unexplored area. Given the role of excitotoxicity in the pathophysiology of these conditions, a GluN2A-selective antagonist like PEAQX could offer a targeted approach to neuroprotection. For instance, in Huntington's disease, the preferential degeneration of striatal neurons is linked to NMDA receptor-mediated excitotoxicity. nih.govnih.govfrontiersin.org Investigating the effects of PEAQX on striatal neuron survival and function in genetic mouse models of Huntington's disease would be a valuable line of inquiry. Similarly, exploring its impact on synaptic dysfunction and neuronal loss in models of Alzheimer's and Parkinson's disease could uncover novel therapeutic avenues.
Computational Predictions for Novel Analogues with Refined Subunit Selectivity for Research Purposes
While this compound exhibits a preference for GluN2A over GluN2B subunits, its selectivity is not absolute. wikipedia.orgmedchemexpress.com The development of analogues with even greater subunit selectivity would provide more precise tools for dissecting the specific roles of GluN2A in complex neurobiological processes. Computational modeling and structure-based drug design are powerful approaches to achieve this.
Future research could employ molecular modeling techniques to analyze the binding pocket of the GluN2A subunit of the NMDA receptor with PEAQX bound. By identifying key interactions and regions of the molecule that could be modified, it would be possible to design novel analogues with enhanced affinity and selectivity for GluN2A. Computational approaches such as free energy perturbation (FEP) and molecular dynamics (MD) simulations could be used to predict the binding affinities of these new compounds before their synthesis, thereby streamlining the discovery process.
Furthermore, in silico methods can be used to predict the pharmacokinetic properties of these novel analogues, such as their ability to cross the blood-brain barrier and their metabolic stability. This would aid in the development of research tools with improved in vivo characteristics, allowing for more reliable and informative preclinical studies. The successful application of structure-based design to develop other selective NMDA receptor modulators provides a strong precedent for the potential of this approach when applied to the PEAQX scaffold. nih.govnih.govresearchgate.net
Advanced Imaging Techniques to Visualize this compound Interactions in Living Research Models
Visualizing the distribution and target engagement of this compound in the living brain is crucial for understanding its pharmacokinetics and pharmacodynamics. The development of advanced imaging techniques tailored for this compound would represent a significant leap forward in our ability to study its effects in vivo.
A promising development in this area is the creation of a radiolabeled analog of PEAQX, [18F]FP-PEAQX, as a potential positron emission tomography (PET) imaging probe for the GluN2A subunit. hellobio.com In vitro autoradiography studies have shown that the distribution of this radiotracer in the rat brain is consistent with the known expression of GluN2A, with high uptake in regions like the cortex and hippocampus. hellobio.com Future in vivo PET imaging studies with this or similar radiotracers could provide invaluable information on the regional and temporal dynamics of PEAQX binding to GluN2A receptors in living research models.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when studying PEAQX tetrasodium salt’s NMDA receptor antagonism in vivo?
- Methodological Answer :
- Dose Selection : Use dose ranges validated in prior studies (e.g., 1.25–3.75 mg/kg for behavioral assays in rats) to ensure pharmacological efficacy without off-target effects .
- Administration Routes : Subcutaneous injection is common for PEAQX due to its solubility in saline, while intraperitoneal routes may require solubility testing .
- Model Systems : Rodent models (e.g., Sprague-Dawley rats) are preferred for behavioral studies. Include habituation phases (e.g., 30 min pre-test) to reduce environmental stress .
- Control Groups : Use vehicle-matched controls (e.g., saline for PEAQX) to isolate drug effects.
Q. How should researchers standardize data collection and reporting for PEAQX studies to ensure reproducibility?
- Methodological Answer :
- Documentation : Record batch-specific purity, solvent preparation (e.g., 0.9% saline), and storage conditions (−20°C for stability) .
- Data Tables : Include receptor subtype selectivity ratios (e.g., IC50 for NR2A: 270 nM vs. NR2B: 29,600 nM) to contextualize pharmacological specificity .
- FAIR Principles : Use platforms like Zenodo or institutional repositories to share raw datasets, ensuring metadata aligns with FAIR criteria (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in PEAQX’s reported selectivity for NMDA receptor subtypes across studies?
- Methodological Answer :
- Comparative Assays : Perform parallel in vitro binding assays (e.g., radioligand displacement) using identical cell lines (e.g., HEK293 expressing NR2A/NR2B) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity and identify confounding factors (e.g., differences in buffer pH affecting ligand affinity) .
- Structural Modeling : Use cryo-EM or molecular docking to map PEAQX’s binding interactions, clarifying subtype-specific binding kinetics .
Q. What strategies optimize PEAQX’s use in mechanistic studies of synaptic plasticity without inducing neurotoxicity?
- Methodological Answer :
- Dose Titration : Conduct pilot dose-response curves in acute brain slice preparations to identify subthreshold concentrations that modulate LTP/LTD without cytotoxicity .
- Biomarker Monitoring : Pair electrophysiological recordings with markers of neuronal health (e.g., lactate dehydrogenase release) to validate safety .
- Temporal Precision : Use microinjection systems (e.g., cannula-guided delivery) for localized, time-controlled administration in target brain regions .
Data Analysis & Interpretation
Q. How should researchers analyze social behavior data from PEAQX-treated animal models to distinguish direct pharmacological effects from confounding variables?
- Methodological Answer :
- Behavioral Coding : Use blinded, frame-by-frame video analysis with software like EthoVision to quantify interaction frequency/duration, reducing observer bias .
- Statistical Adjustments : Apply mixed-effects models to account for repeated measures (e.g., baseline vs. post-treatment) and covariates (e.g., animal weight) .
- Sensitivity Analysis : Test robustness of findings by excluding outliers (e.g., rats with extreme baseline activity) .
Q. What computational tools are recommended for modeling PEAQX’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
- Methodological Answer :
- Software : Use Phoenix WinNonlin for non-compartmental analysis or PK-Sim for physiologically based modeling .
- Parameterization : Incorporate published values for PEAQX’s half-life (t1/2), volume of distribution (Vd), and receptor occupancy kinetics from radiolabeled studies .
- Validation : Cross-validate models with in vivo plasma concentration data from microdialysis experiments .
Ethical & Reporting Standards
Q. How can researchers align PEAQX studies with evolving ethical guidelines for NMDA antagonist research?
- Methodological Answer :
- IACUC Protocols : Include humane endpoints (e.g., maximal tolerated dose pre-trials) and justify sample sizes via power analysis to minimize animal use .
- Transparency : Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and publish negative results to counteract publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
